molecular formula C11H16BNO4 B1273576 (4-Boc-Aminophenyl)Boronic Acid CAS No. 380430-49-9

(4-Boc-Aminophenyl)Boronic Acid

Cat. No. B1273576
M. Wt: 237.06 g/mol
InChI Key: UBVOLHQIEQVXGM-UHFFFAOYSA-N
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Description

(4-Boc-Aminophenyl)Boronic Acid is a derivative of phenylboronic acid, which is a compound of significant interest in synthetic chemistry due to its utility in various chemical reactions and its role in the synthesis of biologically active compounds. Boronic acids like (4-Boc-Aminophenyl)Boronic Acid are known for their participation in Suzuki cross-coupling reactions, which are pivotal in creating carbon-carbon bonds, and for their potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the protection of functional groups, followed by metal-halogen exchange reactions and the introduction of the boronic acid moiety. For instance, amino-3-fluorophenyl boronic acid was synthesized from a halogenated aniline by protecting the amine group, performing a lithium-bromine exchange, and then reacting with trimethyl borate, followed by acidic hydrolysis . Although not directly related to (4-Boc-Aminophenyl)Boronic Acid, this method provides insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic ring. The X-ray crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been measured, revealing details about the geometry around the boron atom and the potential for interactions with other molecules . The molecular structure is crucial for the reactivity and the ability to form complexes with other substances, such as in the construction of glucose sensing materials .

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions. They are used in Suzuki cross-coupling reactions to form biphenyls and terphenyls , and in the synthesis of amino acids through reactions like the Bucherer–Strecker reaction . They can also catalyze dehydrative condensation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Furthermore, boronic acids can be functionalized to introduce bioorthogonal reaction sites into peptides and proteins, as seen with the synthesis of novel amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the pKa value of boronic acids can be relatively low, as seen with the acetylated form of amino-3-fluorophenyl boronic acid, which has a pKa of 7.8 . This property is important for applications in biological systems, such as glucose sensing at physiological pH. The presence of substituents on the aromatic ring can introduce different degrees of lipophilicity, which is significant for the potential use of these compounds in medicinal chemistry, such as boron neutron capture therapy agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Synthesis : Amino-3-fluorophenyl boronic acid, synthesized from related compounds including 4-bromo-2-fluoroaniline, has applications in creating glucose sensing materials, thanks to its pendant amine which facilitates attachment to polymers. This compound showcases the versatility of boronic acids in synthesizing biologically active compounds and pharmaceutical agents, as well as their use in various synthetic chemistry applications like Suzuki cross-coupling reactions (Das et al., 2003).

Biological and Biomedical Applications

  • Diabetes Treatment : Boronic acids, including derivatives of (4-Boc-Aminophenyl)Boronic Acid, have been studied for use in glucose-responsive polymeric insulin delivery systems. For example, 4-formylphenylboronic acid conjugated with chitosan has shown promise for developing self-regulated insulin delivery systems (Siddiqui et al., 2016).
  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have been explored for their potential as antiviral inhibitors, particularly against Hepatitis C virus. This demonstrates the diverse biomedical applications of boronic acid compounds (Khanal et al., 2013).

Sensing and Detection Applications

  • Glucose Sensing : Compounds like 3-Aminophenyl boronic acid bonded on conducting polymer layers have been used for saccharide detection, including glucose, showcasing their potential in non-invasive medical diagnostics (Das et al., 2011).
  • Fluorescent Chemosensors : Boronic acid sensors have been developed for detecting various substances including carbohydrates and bioactive substances, emphasizing their role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Catalysis and Chemical Synthesis

  • Chemical Synthesis : Boronic acid compounds, such as (4-Boc-Aminophenyl)Boronic Acid, are integral in catalyzing chemical reactions. They are used in amide synthesis, Suzuki cross-coupling reactions, and peptide synthesis, demonstrating their versatility in organic chemistry (Dine et al., 2015).

Overall Applications

  • Diverse Applications : Boronic acids are increasingly used in various fields like medicine, agriculture, and industrial chemistry. Their interactions with diols and Lewis bases lead to applications in sensing, biological labelling, protein manipulation, and therapeutics (Lacina et al., 2014).

Safety And Hazards

(4-Boc-Aminophenyl)Boronic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, gloves, and type N95 (US); type P1 (EN143) respirator filter should be used .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics . All these uses and applications are covered by this mini-review of papers published during 2013 .

properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVOLHQIEQVXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394192
Record name (4-Boc-Aminophenyl)Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Boc-Aminophenyl)Boronic Acid

CAS RN

380430-49-9
Record name (4-Boc-Aminophenyl)Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Boc-aminophenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CZ Woods, HT Wu, C Ngai, B da Camara… - Dalton …, 2022 - pubs.rsc.org
… Cesium carbonate (4.40 g, 13.5 mmol), 2,7-dibromo-9H-carbazole A (750 mg, 2.25 mmol), 4-Boc-aminophenyl boronic acid (1.33 g, 5.63 mmol), palladium acetate (25.2 mg, 0.112 mmol…
Number of citations: 5 pubs.rsc.org
MRV Finlay, D Buttar, SE Critchlow… - Bioorganic & medicinal …, 2012 - Elsevier
… Thus aniline 29 was prepared in an analogous fashion to 15 employing copper catalysed cross coupling of thioether 14 and 4-BOC-aminophenyl boronic acid. Reaction with the …
Number of citations: 28 www.sciencedirect.com
P Punthasee - 2016 - search.proquest.com
The phosphorylation of tyrosine residues is one of the most crucial reactions that regulate numerous biological processes. The phosphorylation is controlled by wellbalance of opposing …
Number of citations: 3 search.proquest.com
Q Xia, X Li, X Fu, Y Zhou, Y Peng… - The Journal of Organic …, 2021 - ACS Publications
A novel three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids catalyzed by CuO in water has been developed to give a wide range of …
Number of citations: 7 pubs.acs.org

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